molecular formula C₁₂H₁₉N₃O₇ B1147879 Carnitine Orotate CAS No. 32543-38-7

Carnitine Orotate

Cat. No. B1147879
CAS RN: 32543-38-7
M. Wt: 317.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Carnitine is synthesized in the liver and kidneys from the amino acids lysine and methionine. The synthesis of carnitine involves several enzymatic steps, starting with the methylation of lysine to form trimethyllysine, which is then converted through a series of reactions into carnitine. Orotate is produced in the body as part of the pyrimidine synthesis pathway.

Molecular Structure Analysis

Carnitine's molecular structure is characterized by a quaternary ammonium group, which is essential for its role in fatty acid transport. Orotate, on the other hand, contains a pyrimidine ring, which is crucial for nucleotide synthesis. The combination of these two molecules into carnitine orotate forms a unique compound that utilizes the properties of both components.

Chemical Reactions and Properties

Carnitine participates in the transport of fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production. Orotate is involved in the synthesis of uridine monophosphate (UMP), a nucleotide important in various metabolic processes. The combination of carnitine and orotate may enhance both fatty acid metabolism and nucleotide synthesis.

Physical Properties Analysis

This compound is a solid at room temperature, with solubility properties influenced by the polar quaternary ammonium group of carnitine and the pyrimidine ring of orotate. These properties affect its absorption and bioavailability in the body.

Chemical Properties Analysis

The chemical properties of this compound include its ability to act as an osmoprotectant and its role in enhancing thermotolerance, cryotolerance, and barotolerance in biological systems. Additionally, carnitine's role in fatty acid metabolism and orotate's role in nucleotide synthesis contribute to the compound's overall chemical behavior and its potential therapeutic effects.

References (Sources)

  • Improvement of Nonalcoholic Fatty Liver Disease With Carnitine-Orotate Complex in Type 2 Diabetes (CORONA): A Randomized Controlled Trial (J. Bae et al., 2015).
  • Carnitine and this compound affect the expression of the prolactin-releasing peptide gene (H. S. Zhu et al., 2011).
  • Carnitine--metabolism and functions (J. Bremer, 1983).
  • The Role of this compound Complex in Fatty Liver (Hyon-Seung Yi, 2021).
  • Kinetics of the Solution-Mediated Polymorphic Transformation of the Novel l-Carnitine Orotate Polymorph, Form-II (J. An et al., 2018).

Scientific Research Applications

  • Impact on Prolactin-Releasing Peptide Gene Expression : Carnitine and Carnitine Orotate significantly influence the expression of prolactin-releasing peptide (PrRP) in the ovaries and pituitary gland of mice. The study demonstrated that this compound, at both low and high doses, alters PrRP mRNA levels in these tissues, suggesting a regulatory role in reproductive biology (Zhu et al., 2011).

  • Nonalcoholic Fatty Liver Disease in Diabetes : A randomized controlled trial revealed that Carnitine-Orotate complex significantly improved serum alanine aminotransferase levels and may improve hepatic steatosis in patients with diabetes and nonalcoholic fatty liver disease (NAFLD). This study underscores the potential therapeutic application of this compound in liver diseases associated with diabetes (Bae et al., 2015).

  • Gastric Ulcer Treatment : Carnitine-Orotate was found to be effective in treating stomach ulcers, mainly through anti-oxidation stresses and promoting the expression of EGF (Epidermal Growth Factor). This suggests its potential use in gastrointestinal disorders (Sū Yùhóng, 2010).

  • Polymorphic Transformation in Medication : Research on polymorphs of l-Carnitine Orotate, used in liver disease treatment and prevention, indicated that different polymorphic forms have distinct stability and efficacy. This highlights its importance in pharmaceutical formulations and drug stability studies (An et al., 2018).

  • Role in Fatty Liver and Metabolic Disease : A study discussed the role of this compound Complex in ameliorating insulin resistance and hepatic steatosis. It emphasized its effects on metabolic pathways and its potential as a drug for preventing metabolic liver disease (Yi, 2021).

  • Long-term Usage and Mortality : A nationwide cohort study found that prolonged use of Carnitine-Orotate Complex was associated with improved mortality, especially in individuals with metabolic risk factors such as obesity and type 2 diabetes (Park et al., 2022).

  • Insulin Resistance and Hepatic Steatosis : Another study on this compound Complex (Godex) in mice showed improvement in insulin resistance and steatosis by regulating the carnitine acetyltransferase pathway in the liver, suggesting its therapeutic potential in diabetes-related liver conditions (Hong & Lee, 2021).

  • Liver Enzyme Normalization in Chronic Liver Disease : A meta-analysis found that l-carnitine supplementation, including carnitine-orotate, significantly lowered ALT and AST levels and normalized ALT levels in patients with chronic liver disease, indicating its therapeutic role in liver health (Oh et al., 2022).

  • Cardiovascular Disease : Carnitine, including its forms like this compound, has been recognized for its potential supplement in cardiovascular disease, improving glucose intolerance and energy expenditure (Flanagan et al., 2010; Ferrari et al., 1984; Arsenian, 1997).

  • Diabetes and Fatigue Management : Studies have examined Carnitine's efficacy in diabetes therapy and as an adjunctive treatment for fatigue in patients with cancer, reflecting its broad therapeutic applications (Power et al., 2007; Cruciani et al., 2012).

Mechanism of Action

Target of Action

Carnitine orotate primarily targets the mitochondria in cells. It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production . This compound also targets liver cells, where it has shown hepatoprotective effects .

Mode of Action

This compound interacts with its targets by promoting the transport of long-chain fatty acids across the mitochondrial membrane in the form of acyl carnitine esters. This is a critical step for beta-oxidation, a metabolic process that breaks down fatty acids to produce energy . In the liver, this compound has been associated with improved glucose and lipid metabolism and significantly alleviated hepatic steatosis .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a vital role in the beta-oxidation of fatty acids by promoting the transport of long-chain fatty acids across the mitochondrial membrane . This process is essential for energy production. This compound also influences carbohydrate metabolism . Aberrations in carnitine regulation are implicated in complications of diabetes mellitus, hemodialysis, trauma, malnutrition, cardiomyopathy, obesity, fasting, drug interactions, endocrine imbalances, and other disorders .

Pharmacokinetics

. This suggests that the compound may have good bioavailability and a beneficial impact on health over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include improved glucose and lipid metabolism and significantly alleviated hepatic steatosis . It has also been associated with improved mortality rates in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness may vary depending on an individual’s metabolic risk factors, such as obesity, metabolic syndrome, dyslipidemia, and fatty liver . More research is needed to fully understand how different environmental factors influence the action of this compound.

Safety and Hazards

Carnitine Orotate has hepatoprotective effects and favorable metabolic effects . Use of this compound complex for ≥180 days was associated with significantly reduced mortality in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver than the shorter period of use .

properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTPLFCPIRIALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625708
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160468-17-7
Record name 3-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, (2R)-, 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.